1-(2-Bromo-4-pyridyl)-4-methylpiperazine
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Overview
Description
1-(2-Bromo-4-pyridyl)-4-methylpiperazine is an organic compound that features a brominated pyridine ring attached to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-pyridyl)-4-methylpiperazine typically involves the bromination of 4-methylpiperazine followed by coupling with 2-bromo-4-pyridine. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-pyridyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridyl-piperazine derivatives.
Scientific Research Applications
1-(2-Bromo-4-pyridyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-pyridyl)-4-methylpiperazine involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Bromo-4-pyridyl)-4-bromopyrazole
- 2-(4-Bromopyridin-2-yl)acetic acid
- 2-Pyridylacetic acid
Uniqueness: 1-(2-Bromo-4-pyridyl)-4-methylpiperazine is unique due to its specific combination of a brominated pyridine ring and a methylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C10H14BrN3 |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(2-bromopyridin-4-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3 |
InChI Key |
CTJBLTGBCCXHDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
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